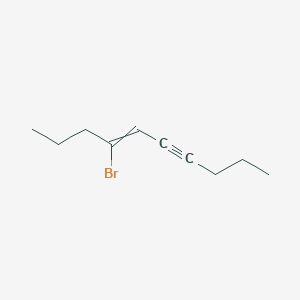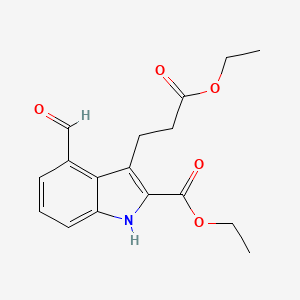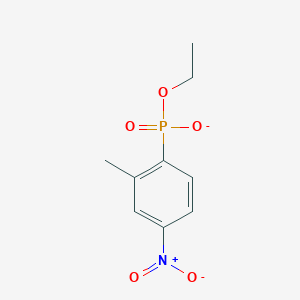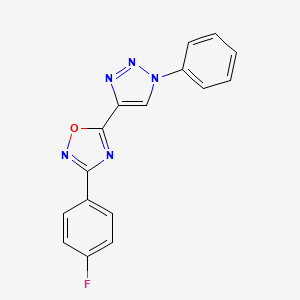
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is a synthetic organic compound belonging to the piperidine family. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound features a piperidine ring substituted with a methyl ester, a butyl group, and a trimethylsilyl group, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Substituents: The butyl group and the trimethylsilyl group are introduced through substitution reactions. For example, the butyl group can be added via alkylation, while the trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base.
Esterification: The final step involves the esterification of the piperidine ring with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the ester group or other substituents.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used to replace the trimethylsilyl group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-butyl-6-(dimethylsilyl)piperidine-1-carboxylate
- Methyl 2-butyl-6-(triethylsilyl)piperidine-1-carboxylate
- Methyl 2-butyl-6-(trimethylsilyl)pyridine-1-carboxylate
Uniqueness
Methyl 2-butyl-6-(trimethylsilyl)piperidine-1-carboxylate is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and lipophilicity. This makes it a valuable intermediate in organic synthesis, particularly in the development of compounds with enhanced biological activity or material properties.
Propiedades
Número CAS |
919286-46-7 |
|---|---|
Fórmula molecular |
C14H29NO2Si |
Peso molecular |
271.47 g/mol |
Nombre IUPAC |
methyl 2-butyl-6-trimethylsilylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H29NO2Si/c1-6-7-9-12-10-8-11-13(18(3,4)5)15(12)14(16)17-2/h12-13H,6-11H2,1-5H3 |
Clave InChI |
HNNHMXVOAKCEMR-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1CCCC(N1C(=O)OC)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(9-Chloro-2-oxo-2lambda~5~-benzo[h]isoquinolin-6-yl)propanenitrile](/img/structure/B12613884.png)





![{3-[tert-Butyl(dimethyl)silyl]oxiran-2-yl}methanol](/img/structure/B12613919.png)
![1-(4-Methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B12613932.png)

![3-[12-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)dodecyl]-2H-1,2,4-oxadiazole-5-thione](/img/structure/B12613951.png)

![(7S,10R)-10-Methyl-7-(propan-2-yl)-1-oxaspiro[5.5]undec-2-ene](/img/structure/B12613963.png)
![5,5'-Bis{2-[4-iodo-2,5-bis(octyloxy)phenyl]ethenyl}-2,2'-bipyridine](/img/structure/B12613965.png)
![6-(4-{(E)-[(4-Methoxyphenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12613969.png)
